Segetalin B

概要

説明

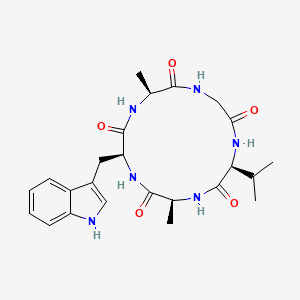

Segetalin B is a cyclopentapeptide from Vaccaria segetalis, which possesses estrogen-like activity . It is a natural product that has been associated with potential therapeutic options for postmenopausal osteoporosis .

Synthesis Analysis

The biosynthesis of Segetalin B involves the precursor gene of heterophyllin B in Pseudostellaria heterophylla . The precursor gene is functionally identified in vivo and in vitro . The precursor peptide encoded by the gene can enzymatically synthesize heterophyllin B . The expression of this gene is positively correlated with heterophyllin B accumulation in P. heterophylla .Molecular Structure Analysis

Segetalin B has a molecular formula of C24H32N6O5 . It contains a total of 69 bonds, including 37 non-H bonds, 15 multiple bonds, 3 rotatable bonds, 5 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 5 secondary amides (aliphatic), and 1 Pyrrole .Chemical Reactions Analysis

The biosynthesis of Segetalin B involves ribosomally synthesized and posttranslationally modified peptides (RiPP) derived from the precursor gene-encoded precursor peptide . The core peptide sequence of heterophyllin B is IFGGLPPP in P. heterophylla .科学的研究の応用

-

Pharmacological Activities

- Field : Pharmacology

- Application Summary : Segetalin B is a cyclic peptide found in Vaccaria hispanica, a plant used medicinally in China and Turkey . The plant and its compounds, including Segetalin B, have been studied for their pharmacological activities .

- Methods of Application : The studies typically involve extracting the compounds from the plant and testing their effects in vitro or in vivo .

- Results : The pharmacological studies confirmed that the crude extracts or purified compounds from the plant showed galactopoietic activity, antitumor activity, effect on the blood and vessel, antioxidant activity, ameliorative effect on osteopenia and others .

-

Antitumor Activity

- Field : Oncology

- Application Summary : Some purified saponins (segetoside H and I, vaccaroside B, E, G and I), as well as three cyclic peptides (segetalin C, D and E) derived from semen Vaccariae have shown cytotoxic activity in vitro .

- Methods of Application : These compounds were tested in vitro for their cytotoxic activity .

- Results : The compounds showed potential as promising antitumor agents, deserving further in vivo experiments .

-

Biosynthesis in Pseudostellaria heterophylla

- Field : Plant Science

- Application Summary : Research has been conducted on the biosynthesis of Heterophyllin B, a compound similar to Segetalin B, in Pseudostellaria heterophylla .

- Methods of Application : The precursor gene of Heterophyllin B was screened and functionally identified in vivo and in vitro .

- Results : The study found that Heterophyllin B is ribosomally synthesized and posttranslationally modified peptide (RiPP) derived from the precursor gene prePhHB-encoded precursor peptide .

-

Estrogen-like Activity

- Field : Endocrinology

- Application Summary : Segetalin B, a cyclopentapeptide from Vaccaria segetalis, possesses estrogen-like activity .

- Methods of Application : The estrogen-like activity of Segetalin B is typically tested in vitro .

- Results : The studies have shown that Segetalin B exhibits estrogen-like activity .

-

Vasocontraction Effects

- Field : Cardiovascular Research

- Application Summary : Segetalin B (also known as Vaccarin A) has been studied for its vasocontraction effects .

- Methods of Application : The vasocontraction effects of Segetalin B are typically tested in vitro .

- Results : The studies have shown that Segetalin B exhibits vasocontraction effects .

-

Activity Against Pathogenic Fungi

- Field : Microbiology

- Application Summary : Segetalin B has been studied for its activity against pathogenic fungi such as Candida albicans and dermatophytes .

- Methods of Application : The antifungal activity of Segetalin B is typically tested in vitro .

- Results : The studies have shown that Segetalin B exhibits activity against pathogenic fungi .

-

Estrogen-like Activity

- Field : Endocrinology

- Application Summary : Segetalin B, a cyclopentapeptide from Vaccaria segetalis, possesses estrogen-like activity .

- Methods of Application : The estrogen-like activity of Segetalin B is typically tested in vitro .

- Results : The studies have shown that Segetalin B exhibits estrogen-like activity .

-

Vasocontraction Effects

- Field : Cardiovascular Research

- Application Summary : Segetalin B (also known as Vaccarin A) has been studied for its vasocontraction effects .

- Methods of Application : The vasocontraction effects of Segetalin B are typically tested in vitro .

- Results : The studies have shown that Segetalin B exhibits vasocontraction effects .

-

Activity Against Pathogenic Fungi

- Field : Microbiology

- Application Summary : Segetalin B has been studied for its activity against pathogenic fungi such as Candida albicans and dermatophytes .

- Methods of Application : The antifungal activity of Segetalin B is typically tested in vitro .

- Results : The studies have shown that Segetalin B exhibits activity against pathogenic fungi .

Safety And Hazards

将来の方向性

Caryophyllaceae-type cyclopeptides, including Segetalin B, show several biological activities, including cancer cytotoxicity . These cyclopeptides have been discovered in several plant families but mainly are from the Caryophyllaceae family . By comparing their structures and cytotoxic activities, there is potential for these types of cyclopeptides to have a future place in the clinic for cancer treatment .

特性

IUPAC Name |

(3S,6S,9S,12S)-6-(1H-indol-3-ylmethyl)-3,9-dimethyl-12-propan-2-yl-1,4,7,10,13-pentazacyclopentadecane-2,5,8,11,14-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N6O5/c1-12(2)20-24(35)28-14(4)22(33)29-18(9-15-10-25-17-8-6-5-7-16(15)17)23(34)27-13(3)21(32)26-11-19(31)30-20/h5-8,10,12-14,18,20,25H,9,11H2,1-4H3,(H,26,32)(H,27,34)(H,28,35)(H,29,33)(H,30,31)/t13-,14-,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBQDUSUKSGAFMN-OACKDKIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Segetalin B | |

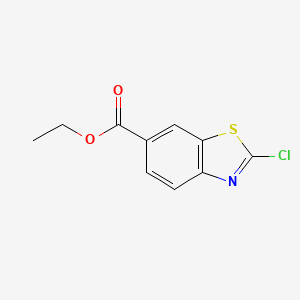

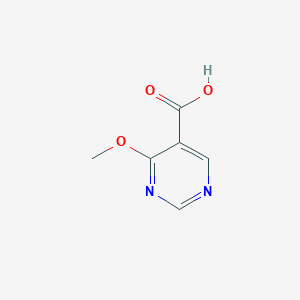

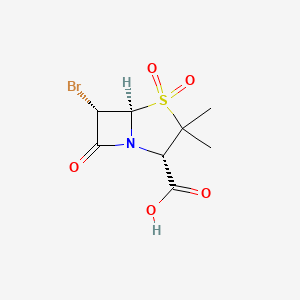

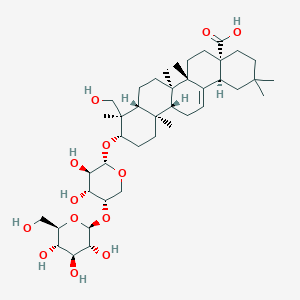

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1631417.png)